molecular formula C4H9NO5 B1200569 (2R,3R)-N,2,3,4-tetrahydroxybutanamide

(2R,3R)-N,2,3,4-tetrahydroxybutanamide

Cat. No.: B1200569
M. Wt: 151.12 g/mol
InChI Key: SJYJPXDRLWCEKB-PWNYCUMCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-N,2,3,4-Tetrahydroxybutanamide is a stereospecific amide derivative of butanamide, characterized by four hydroxyl groups and an amide functional group. Its molecular formula is C₄H₁₀N₂O₄, with a molecular weight of 150.13 g/mol.

Properties

Molecular Formula

C4H9NO5

Molecular Weight

151.12 g/mol

IUPAC Name

(2R,3R)-N,2,3,4-tetrahydroxybutanamide

InChI

InChI=1S/C4H9NO5/c6-1-2(7)3(8)4(9)5-10/h2-3,6-8,10H,1H2,(H,5,9)/t2-,3-/m1/s1

InChI Key

SJYJPXDRLWCEKB-PWNYCUMCSA-N

Isomeric SMILES

C([C@H]([C@H](C(=O)NO)O)O)O

Canonical SMILES

C(C(C(C(=O)NO)O)O)O

Synonyms

D-threonohydroxamic acid
threonohydroxamic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Butanamide Derivatives with Amino and Hydroxyl Groups

a. rel-(2R,3S)-2-Amino-N,3-Dihydroxybutanamide
  • Molecular Formula : C₄H₁₀N₂O₃
  • Molecular Weight : 134.13 g/mol
  • Functional Groups: Amide, amino, two hydroxyl groups.
  • Stereochemistry : (2R,3S) configuration.
  • Key Differences: Fewer hydroxyl groups (two vs. Presence of an amino group instead of a hydroxyl at position 3. Safety data indicate stringent handling requirements for inhalation or dermal exposure .
b. (2R)-2-Amino-N,3,3-Trimethyl-N-(Phenylmethyl)butanamide
  • Molecular Formula : C₁₄H₂₂N₂O
  • Molecular Weight : 234.33 g/mol
  • Functional Groups: Amide, amino, methyl, phenyl.
  • Stereochemistry : (2R) configuration.
  • Key Differences :
    • Hydrophobic phenyl and methyl substituents dominate, contrasting with the hydrophilic hydroxyl-rich structure of the target compound.
    • Higher molecular weight and complexity due to bulky substituents .

Ester Derivatives with Hydroxyl and Amino Groups

a. (2R,3S)-Methyl 3-Amino-2-Hydroxy-4-Phenylbutanoate
  • Molecular Formula: C₁₁H₁₅NO₃
  • Molecular Weight : 209.24 g/mol
  • Functional Groups: Ester, amino, hydroxyl, phenyl.
  • Stereochemistry : (2R,3S) configuration.
  • Key Differences: Ester group replaces the amide, altering hydrolysis stability and reactivity. High-yield synthetic routes (up to 87%) suggest feasible scalability for analogs .

Fluorinated and Complex Amide Derivatives

a. Compound 16 (from )
  • Structure : Contains fluorinated chains, triazole rings, and pyran/pyrimidine moieties.
  • Key Differences :
    • Extreme structural complexity with fluorinated hydrophobic chains, contrasting with the simplicity of the target compound.
    • Likely designed for specialized applications (e.g., drug delivery or fluorophore tagging) due to perfluorinated segments .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight Functional Groups Stereochemistry Key Features
(2R,3R)-N,2,3,4-Tetrahydroxybutanamide C₄H₁₀N₂O₄ 150.13 Amide, four hydroxyls (2R,3R) High polarity, hydrogen-bonding capacity
rel-(2R,3S)-2-Amino-N,3-dihydroxybutanamide C₄H₁₀N₂O₃ 134.13 Amide, amino, two hydroxyls (2R,3S) Lower solubility, amino functionality
(2R)-2-Amino-N,3,3-trimethyl-N-(phenylmethyl)butanamide C₁₄H₂₂N₂O 234.33 Amide, amino, methyl, phenyl (2R) Hydrophobic, bulky substituents
(2R,3S)-Methyl 3-amino-2-hydroxy-4-phenylbutanoate C₁₁H₁₅NO₃ 209.24 Ester, amino, hydroxyl, phenyl (2R,3S) Lipophilic, synthetic feasibility

Research Findings and Implications

  • Stereochemical Influence : The (2R,3R) configuration of the target compound likely enhances its interaction with chiral biological targets compared to (2R,3S) analogs .
  • Solubility vs. Lipophilicity : The four hydroxyl groups in the target compound suggest superior aqueous solubility relative to phenyl- or fluorinated derivatives, making it a candidate for hydrophilic drug design .

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